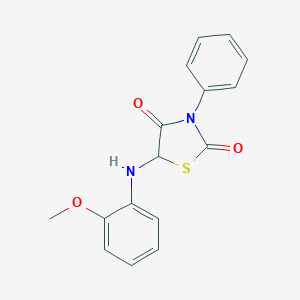

N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine

Übersicht

Beschreibung

“N-(2-Methoxyethyl)acrylamide” is a chemical compound with the molecular formula C6H11NO2. Its average mass is 129.157 Da and its monoisotopic mass is 129.078979 Da .

Synthesis Analysis

Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm), a compound featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether moieties, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

Chemical Reactions Analysis

In a study on the compatibility of nitrocellulose with two aniline-based compounds, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), nonthermal techniques (FTIR and XRD) and thermal techniques (DSC and VST according to STANAG 4147) were used .

Physical And Chemical Properties Analysis

“N-(2-Methoxyethyl)acrylamide” has a molecular formula of C6H11NO2, an average mass of 129.157 Da, and a monoisotopic mass of 129.078979 Da .

Wissenschaftliche Forschungsanwendungen

-

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers

- Scientific Field : Polymer Science .

- Application Summary : This research focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .

- Methods of Application : The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .

- Results : The research found that the homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x) .

-

Poly(N,N-bis(2-methoxyethyl)acrylamide), a Thermoresponsive Non-Ionic Polymer

- Scientific Field : Colloid and Polymer Science .

- Application Summary : This research synthesized Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) by reversible addition fragmentation transfer (RAFT) polymerization .

- Methods of Application : The RAFT polymerization method was used to synthesize PbMOEAm .

- Results : The research found that PbMOEAm is thermoresponsive, exhibiting a lower critical solution temperature (LCST)–type phase transition .

-

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide)

- Scientific Field : Polymer Materials .

- Application Summary : This research focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers with water-soluble Poly(N,N-disubstituted acrylamide) .

- Methods of Application : The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method .

- Results : The research found that the homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x) .

-

Cell Attachment on Poly(2-methoxyethyl acrylate) (PMEA) Substrate

- Scientific Field : Medical Engineering .

- Application Summary : This research focuses on cell enrichment and how non-blood cells can attach to a blood-compatible PMEA substrate .

- Methods of Application : The study involved the use of a PMEA substrate to observe cell attachment .

- Results : The research found that non-blood cells can attach to a PMEA substrate through integrin-dependent and integrin-independent mechanisms .

-

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide)

- Scientific Field : Polymer Materials .

- Application Summary : This research focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers with water-soluble Poly(N,N-disubstituted acrylamide) .

- Methods of Application : The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method .

- Results : The research found that the homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x) .

-

Cell Attachment on Poly(2-methoxyethyl acrylate) (PMEA) Substrate

- Scientific Field : Medical Engineering .

- Application Summary : This research focuses on cell enrichment and how non-blood cells can attach to a blood-compatible PMEA substrate .

- Methods of Application : The study involved the use of a PMEA substrate to observe cell attachment .

- Results : The research found that non-blood cells can attach to a PMEA substrate through integrin-dependent and integrin-independent mechanisms .

Eigenschaften

IUPAC Name |

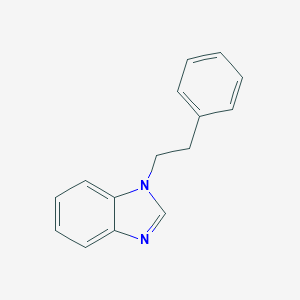

N-(2-methoxyethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-7-6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUYRTRJDHAFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)

![2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B353354.png)

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)

![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)

![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)